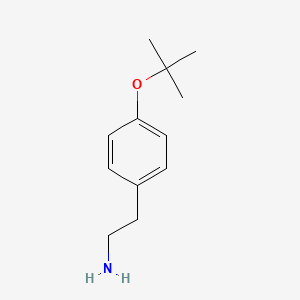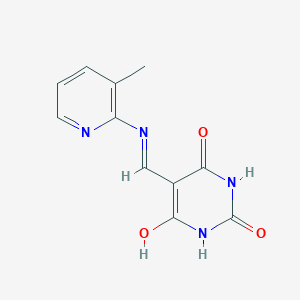![molecular formula C6H5N3OS B2918028 5-Amino-[1,3]thiazolo[3,2-a]pyrimidin-7-one CAS No. 2413875-49-5](/img/structure/B2918028.png)
5-Amino-[1,3]thiazolo[3,2-a]pyrimidin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Amino-[1,3]thiazolo[3,2-a]pyrimidin-7-one” is a compound that belongs to the class of thiazolopyrimidines . Thiazolopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of thiazolopyrimidines involves various methods. One of the most widely known methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . Another method involves a catalyst-free, one-pot three-component reaction of 5-amino-2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-one, aromatic aldehyde, and dimedone in ethylene glycol as a green solvent at 100 °C .Chemical Reactions Analysis
Thiazolopyrimidines have been used as key intermediates in the synthesis of several bioactive molecules . They have been investigated as phosphatidylinositol 3-kinase inhibitors, ubiquitin specific protease 7 inhibitors, stearoyl-CoA desaturase inhibitors, the growth hormone secretagogue receptor type 1a antagonists, and positive allosteric modulators of α7 nicotinic acetylcholine receptors .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
The thiazolopyrimidine scaffold is known for its antitumor properties. Derivatives of 5-Amino-[1,3]thiazolo[3,2-a]pyrimidin-7-one have been explored for their potential to inhibit the growth of cancer cells. The presence of the amino group at the 5-position allows for further chemical modifications, potentially leading to the development of new anticancer drugs .
Antibacterial Properties
Compounds with the thiazolopyrimidine core have demonstrated significant antibacterial activities. The structural similarity to purine bases suggests that these compounds could be designed to target specific bacterial enzymes or pathways, offering a new avenue for antibiotic development .
Anti-inflammatory Applications
The anti-inflammatory potential of thiazolopyrimidine derivatives is another area of interest. By modulating inflammatory pathways, these compounds could serve as the basis for new anti-inflammatory medications, particularly for chronic conditions where inflammation plays a key role .
Antifungal Agents
Recent studies have shown that thiazolopyrimidine derivatives exhibit moderate to high antifungal activities. This opens up possibilities for the development of new antifungal treatments, especially in the face of rising resistance to existing medications .
Antioxidant Effects
The antioxidant capacity of thiazolopyrimidine derivatives is being investigated. Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders .
Chemical Synthesis and Modification
The active methylene group in 5-Amino-[1,3]thiazolo[3,2-a]pyrimidin-7-one makes it a reactive center for various electrophilic reagents. This reactivity is exploited in chemical synthesis to create a wide array of functionalized molecules, which can have diverse applications in medicinal chemistry and material science .
Biological Target Binding
Due to its structural resemblance to purine, this compound can be modified to bind effectively to biological targets. This characteristic is particularly valuable in drug design, where precise interactions with biological molecules are crucial for therapeutic efficacy .
Zukünftige Richtungen
The development of novel thiazolopyrimidines as anti-inflammatory agents has achieved considerable interest of medicinal chemists over the past decades . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Wirkmechanismus
Target of Action
Thiazolo[3,2-a]pyrimidines, a class of compounds to which this molecule belongs, have been consistently regarded as structural analogs of biogenic purine bases and can be considered as potential purine antagonists .
Mode of Action
It’s known that thiazolo[3,2-a]pyrimidines interact with their targets by mimicking the structure of purine bases, potentially disrupting normal cellular processes .
Biochemical Pathways
Given its potential role as a purine antagonist, it may affect various cellular processes, including dna replication, rna transcription, and protein synthesis .
Result of Action
Thiazolo[3,2-a]pyrimidines have been associated with a wide range of biological activities, including anti-inflammatory, antihypertensive, antiviral, antioxidant, antitumor, anti-hiv, calcium channel blocking, acetylcholine esterase inhibitory, and more .
Eigenschaften
IUPAC Name |
5-amino-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS/c7-4-3-5(10)8-6-9(4)1-2-11-6/h1-3H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEGNWWCQNGYQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=O)C=C(N21)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-[1,3]thiazolo[3,2-a]pyrimidin-7-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-2-(2-(2,5-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2917948.png)
![2-[4-(Dimethylamino)-3-nitrobenzenesulfonamido]acetic acid](/img/structure/B2917949.png)
![N-[2,2-Difluoro-2-(3-fluorophenyl)ethyl]prop-2-enamide](/img/structure/B2917951.png)
![(5Z)-3-(4-methoxyphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2917956.png)
![2,4-dimethyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2917957.png)
![3,5-dimethyl-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2917958.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2917961.png)

![Methyl 2-amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B2917964.png)


![(E)-4-(Dimethylamino)-N-methyl-N-[3-(3-methyl-2-oxoquinoxalin-1-yl)propyl]but-2-enamide](/img/structure/B2917968.png)